molecular formula C58H91N13O20 B605493 Amphomycin CAS No. 1402-82-0

Amphomycin

Katalognummer B605493
CAS-Nummer: 1402-82-0
Molekulargewicht: 1290.437
InChI-Schlüssel: WAFOSUDOWLQGBG-NUZIGYSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amphomycin is an antibiotic with the molecular formula C58H91N13O20, produced by the bacterium Streptomyces canus . It is a lipopeptide antibiotic that inhibits peptidoglycan synthesis and blocks cell wall development .


Molecular Structure Analysis

Amphomycin shares structural similarities with daptomycin, but unlike daptomycin, it does not target the bacterial membrane . The structure of Amphomycin is characterized by a cyclic lipopeptide core and a hydrophobic tail .


Chemical Reactions Analysis

Amphomycin exhibits bactericidal activities against Gram-positive pathogens. It has been observed to cause thinning of the cell wall, accumulation of Park’s nucleotide, inhibition of glycine utilization for purine biosynthesis, reduction of ester-linked D-Ala in teichoic acids, and reduction of peptidoglycan cross-linking .

Wissenschaftliche Forschungsanwendungen

Antibiotic Research

Application Summary

Amphomycin is a lipopeptide antibiotic that has been studied for its potential to combat bacterial resistance . It’s produced by modular enzyme complexes known as bacterial nonribosomal peptide synthetases (NRPS), which can inhibit bacterial growth through diverse mechanisms .

Methods of Application

In a study by Wang et al., they used a pipeline of bioinformatics and synthetic chemistry techniques to predict and synthesize a lipopeptide antibiotic with a novel mechanism of action using the genomic information encoded in a biosynthetic gene cluster (BGC) . They screened 10,000 bacterial genomes for BGCs that specifically encode lipopeptide-producing NRPS, identified by the presence of a highly conserved condensation starter (Cs) domain that mediates N-terminal lipidation . They then used computational tools to predict the lipopeptide product of the NRPS encoded by the selected BGC . Using solid-phase synthesis, they generated all eight potential products and assessed their antibacterial activity against a range of Gram-positive and Gram-negative bacterial species .

Results or Outcomes

One of the cyclic compounds, named cilagicin by the authors, showed potent antimicrobial activity against Gram-positive species including Staphylococcus aureus and Enterococcus faecium, with no evidence of cytotoxicity in human cell lines . Further assays showed cilagicin is active in vitro against other Gram-positive, antibiotic-resistant pathogens that are associated with serious illness, including vancomycin-resistant and multi-drug-resistant enterococci and Clostridioides difficile .

Design and Synthesis of Novel Antimicrobial Agents

Application Summary

The necessity for the discovery of innovative antimicrobials to treat life-threatening diseases has increased as multidrug-resistant bacteria has spread . Due to antibiotics’ availability over the counter in many nations, antibiotic resistance is linked to overuse, abuse, and misuse of these drugs . The World Health Organization (WHO) recognized 12 families of bacteria that present the greatest harm to human health, where options of antibiotic therapy are extremely limited .

Results or Outcomes

Nonetheless, prodrugs (e.g., siderophores) have recently shown to be an excellent platform to design a new generation of antimicrobial agents with better efficacy against multidrug-resistant bacteria . Ultimately, to combat resistant bacteria and to stop the spread of resistant illnesses, regulations and public education regarding the use of antibiotics in hospitals and the agricultural sector should be combined with research and technological advancements .

Mechanistic Insights into Antibacterial Activity

Application Summary

Amphomycin-like analogues have been studied for their increased antibacterial activity . These studies provide mechanistic insights into how modifications to the structure of these lipopeptides can enhance their effectiveness against bacteria .

Methods of Application

In a study, researchers investigated the antibacterial activity of lipopeptides 6 and 7, which are more friulimicin/amphomycin-like analogues . They focused on the effect of an acidic side chain at AA4, a structural feature of these lipopeptides .

Results or Outcomes

The findings indicated that the increased antibacterial activity exhibited by these more friulimicin/amphomycin-like analogues is the product of a combined effect dependent on an acidic side chain at AA4 .

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Amphomycin . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .

Eigenschaften

IUPAC Name

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)69-48-33(7)62-52(84)38-20-17-23-71(38)56(88)45(29(2)3)67-55(87)47(32(6)59)66-41(74)28-61-49(81)34(24-42(75)76)64-40(73)27-60-50(82)35(25-43(77)78)65-54(86)46(31(5)58(90)91)68-53(85)37-19-15-16-22-70(37)57(48)89/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,85)(H,69,83)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12-/t30?,31-,32+,33+,34-,35-,36-,37+,38-,45-,46-,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFOSUDOWLQGBG-NUZIGYSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC/C=C\CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCCN3C1=O)[C@H](C)C(=O)O)CC(=O)O)CC(=O)O)[C@@H](C)N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N13O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132285174

CAS RN

1402-82-0
Record name Amphomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1,190
Citations
HJ Yang, XZ Huang, ZL Zhang, CX Wang… - Natural product …, 2014 - Taylor & Francis
… Recently, amphomycin attracted the attention of scientists again considering the … amphomycin, the relative stereochemistry of 1 was assigned by the concurrence with amphomycin. …
Number of citations: 19 www.tandfonline.com
M Bodanszky, GF Sigler… - Journal of the American …, 1973 - ACS Publications
… Nevertheless, from our previous studies16 on the fatty acid constituents of amphomycin, it was obvious that a mixture was at hand. The individual members of the amphomycin family …
Number of citations: 95 pubs.acs.org
H Tanaka, R Ōiwa, S Matusukura, S Ōmura - Biochemical and Biophysical …, 1979 - Elsevier
Amphomycin, a selective inhibitor of peptidoglycan synthesis of bacteria, inhibited the lipid intermediates accumulation and the peptidoglycan synthesis from UDP-N-acetylmuramyl-L-…
Number of citations: 67 www.sciencedirect.com
DK Banerjee - Journal of Biological Chemistry, 1989 - Elsevier
The inhibitory effect of the lipopeptide antibiotic amphomycin … presence and absence of amphomycin showed no significant … /min in the presence of amphomycin as compared with 1.86 …
Number of citations: 84 www.sciencedirect.com
DK Banerjee, MG Scher, CJ Waechter - Biochemistry, 1981 - ACS Publications
… of the lipopeptide antibiotic amphomycin on the biosynthesis … ] mannose in the presence of amphomycin, the transfer of [… with unlabeled GDP-mannose, amphomycin, and an amount of …
Number of citations: 70 pubs.acs.org
M Bodanszky, NC Chaturvedi… - The Journal of Antibiotics, 1969 - jstage.jst.go.jp
Amphomycin, a peptide antibiotic, was described by Heinemann, Kaplan, Muir and Hooper^ in 1953. While it is known that the molecule of this microbial peptide resembles those of …
Number of citations: 11 www.jstage.jst.go.jp
DK Banerjee - Journal of Biosciences, 1987 - Springer
… Radio-labelled amphomycin (3H-amphomycin) forms a … of unlabelled amphomycin the binding of [3H] -amphomycin to the … unlabelled amphomycin. The quantitative reversal of [3H]-…
Number of citations: 7 link.springer.com
H Tanaka, Y Iwai, R Ōiwa, S Shinohara… - … et Biophysica Acta (BBA …, 1977 - Elsevier
… of Bacillus megaterium KM, amphomycin inhibited the polymerization of … amphomycin did not lyse protoplasts of B. megaterium KM. We conclude that the site of action of amphomycin …
Number of citations: 55 www.sciencedirect.com
M Singh, J Chang, L Coffman, SJ Kim - Scientific reports, 2016 - nature.com
… Amphomycin and MX-2401 are cyclic lipopeptides exhibiting bactericidal activities against Gram-positive pathogens. Amphomycin … vivo modes of action for amphomycin and MX-2401 …
Number of citations: 20 www.nature.com
F Kong, GT Carter - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
… Glycinocins represent a new series of cyclic lipopeptide antibiotics related to amphomycin. The distinguishing features of this series compared to amphomycin are the substitution of D-…
Number of citations: 32 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.